Cas no 1806185-09-0 (4-(Difluoromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-2-acetonitrile)

4-(Difluoromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-2-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-(Difluoromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-2-acetonitrile
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- Inchi: 1S/C9H4F5IN2O/c10-8(11)4-3-6(18-9(12,13)14)17-5(1-2-16)7(4)15/h3,8H,1H2
- InChI Key: TXVAPUSRKOCXPE-UHFFFAOYSA-N
- SMILES: IC1C(CC#N)=NC(=CC=1C(F)F)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 329
- XLogP3: 3.3
- Topological Polar Surface Area: 45.9
4-(Difluoromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-2-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029088449-1g |
4-(Difluoromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-2-acetonitrile |
1806185-09-0 | 97% | 1g |
$1,475.10 | 2022-03-31 |
4-(Difluoromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-2-acetonitrile Related Literature
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
Additional information on 4-(Difluoromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-2-acetonitrile
Comprehensive Overview of 4-(Difluoromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-2-acetonitrile (CAS No. 1806185-09-0)
The compound 4-(Difluoromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-2-acetonitrile (CAS No. 1806185-09-0) is a highly specialized chemical entity that has garnered significant attention in the field of agrochemical and pharmaceutical research. This molecule belongs to the pyridine family, a class of heterocyclic compounds known for their versatility in synthetic chemistry and biological activity. The presence of multiple functional groups, including difluoromethyl, iodo, and trifluoromethoxy substituents, makes this compound a valuable intermediate in the development of novel active ingredients.
In recent years, the demand for fluorinated pyridine derivatives has surged due to their unique physicochemical properties, such as enhanced metabolic stability and lipophilicity. These characteristics are particularly sought after in the design of crop protection agents and pharmaceutical candidates. The difluoromethyl group in this compound is known to improve bioavailability, while the trifluoromethoxy moiety contributes to increased resistance to enzymatic degradation. Such features align with current trends in sustainable agriculture and precision medicine, where efficiency and environmental compatibility are paramount.
The synthetic utility of 4-(Difluoromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-2-acetonitrile extends to its role as a building block in cross-coupling reactions, a topic frequently searched in academic and industrial chemistry forums. Researchers often explore its potential in palladium-catalyzed transformations, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to construct complex molecular architectures. This aligns with the growing interest in green chemistry and atom-economical processes, as the compound's reactivity minimizes waste generation.
Another area of interest is the compound's application in radiopharmaceuticals, owing to the iodine-127 isotope in its structure. With the rise of molecular imaging and targeted therapy, this attribute positions the molecule as a candidate for PET tracer development. Queries related to iodinated compounds in diagnostics often highlight the need for stable, high-purity intermediates like this pyridine derivative.
From a commercial perspective, CAS No. 1806185-09-0 is often referenced in patents related to herbicide and fungicide formulations. Its mechanism of action, involving interference with plant amino acid biosynthesis, resonates with the agricultural sector's focus on resistance management. Discussions on platforms like ResearchGate frequently address how such compounds can combat evolving pest resistance, a pressing concern in global food security.
Quality control and analytical characterization of this compound are critical, given its intricate structure. Techniques such as HPLC, NMR, and mass spectrometry are routinely employed to verify purity, as emphasized in Good Manufacturing Practice (GMP) guidelines. Laboratories prioritizing high-throughput screening often seek detailed spectral data, underscoring the need for comprehensive technical documentation.
In conclusion, 4-(Difluoromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-2-acetonitrile represents a convergence of innovation in synthetic chemistry and applied sciences. Its multifaceted applications—from agrochemicals to medical imaging—reflect the compound's adaptability to contemporary scientific challenges. As research continues to explore its potential, this molecule is poised to remain a focal point in interdisciplinary studies.
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